molecular formula C18H23NO3S B288527 N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide

N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide

Cat. No. B288527
M. Wt: 333.4 g/mol
InChI Key: ROXDYIIPWAJMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide, also known as BMS-433796, is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide involves the inhibition of CAIX, which is an enzyme that plays a key role in regulating the pH of the extracellular environment in cancer cells. By blocking the activity of CAIX, N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide for lab experiments is its high selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, its potency and efficacy can vary depending on the type of cancer cell line used, and it may not be effective against all types of cancer. Additionally, its high lipophilicity can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide. Another area of research is the exploration of its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand its mechanism of action and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide involves several steps, including the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with benzylamine, followed by the addition of sodium hydride and the subsequent reaction with methyl iodide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.

properties

Product Name

N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-5-tert-butyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-18(2,3)15-10-11-16(22-4)17(12-15)23(20,21)19-13-14-8-6-5-7-9-14/h5-12,19H,13H2,1-4H3

InChI Key

ROXDYIIPWAJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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